N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide
Description
N-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3,4-dimethylphenyl group at position 1 and a 2-methyl-3-nitrobenzamide moiety at position 5.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c1-12-7-8-15(9-13(12)2)26-19-17(10-23-26)21(29)25(11-22-19)24-20(28)16-5-4-6-18(14(16)3)27(30)31/h4-11H,1-3H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKCJIUNHRQGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core , which is known for its pharmacological properties.
- Substituents including a 3,4-dimethylphenyl group and a 2-methyl-3-nitrobenzamide moiety , which enhance its biological activity.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act by:
- Inhibiting specific enzymes : Many derivatives have shown the ability to inhibit kinases and other enzymes implicated in cancer progression and inflammation.
- Modulating signaling pathways : These compounds can interfere with cellular signaling pathways, such as those involving epidermal growth factor receptors (EGFR), which are crucial in cancer biology.
Anticancer Properties
Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro studies have shown that similar compounds exhibit significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For example, a related compound showed IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated:
- In a study evaluating several pyrazolo[3,4-d]pyrimidine derivatives, some exhibited notable anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes .
Antimicrobial Activity
Research has indicated that certain derivatives possess antimicrobial properties:
- Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Epidermal Growth Factor Receptor Inhibition :
- Cytotoxicity Against Cancer Cell Lines :
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamide | Similar pyrazolo core with different substitutions | Anticancer activity |
| N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamide | Contains a chlorophenyl group | Antimicrobial properties |
| N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl)-N-(naphthalen-2-yl)acetamide | Features naphthalene substitution | Potential anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
The pyrazolo[3,4-d]pyrimidinone core of the target compound is analogous to pyrimidine derivatives in antiviral and antimicrobial agents. For example:
- Molecule 186 (anti-HIV): A 5-alkyl-2-(thio)-3,4-dihydropyrimidin-4(3H)-one derivative with a 2,6-difluorophenylmethyl substituent exhibits EC₅₀ values of 40–90 µM against HIV-1, outperforming nevirapine .
- Compound XVI (antimicrobial): A quinazolinone derivative with a 3,4-dimethylphenyl group and tetrabromo-phthalazin-1-one moiety shows moderate activity against gram-negative bacteria .
Key Insight: The pyrazolo[3,4-d]pyrimidinone core may enhance binding to nucleotide-binding pockets in viral or bacterial enzymes, similar to dihydropyrimidinones .
Substituent Effects on Bioactivity
Observations :
- Nitro Group : The 3-nitrobenzamide group in the target compound may act as a hydrogen-bond acceptor or electron-withdrawing moiety, enhancing interactions with active sites (cf. sulfonamide in Molecule 187) .
- 3,4-Dimethylphenyl : Present in both the target compound and Compound XVI/XVIII, this substituent likely improves lipophilicity and membrane permeability, critical for antimicrobial activity .
Preparation Methods
Core Heterocycle Formation
The pyrazolo[3,4-d]pyrimidin-4-one core is synthesized via cyclocondensation of ethyl 4-cyano-1-(3,4-dimethylphenyl)-1H-pyrazol-5-ylimidoformate with aliphatic nitriles under HCl gas saturation in dioxane. This method, while reliable, requires prolonged reaction times (6–12 hr) and yields 70–78% product. The 3,4-dimethylphenyl group is introduced at the N1 position during initial pyrazole ring formation, leveraging the ortho-directing effects of methyl substituents to ensure regioselectivity.
Chlorination and Amination
Chlorination of the 4-oxo group using POCl₃/PCl₅ at 110°C for 4 hr generates the 4-chloro intermediate, which undergoes nucleophilic amination with 2-methyl-3-nitrobenzoyl chloride in anhydrous THF. Triethylamine (3 eq) is critical for HCl scavenging, with reaction completion confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:2). This step achieves 82% yield but requires strict moisture control to prevent hydrolysis.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation (300 W, 150°C, 20 min) reduces cyclocondensation time from hours to minutes while improving yields to 85–90%. The enhanced reaction efficiency stems from rapid dielectric heating, which minimizes side reactions such as nitrile polymerization. Solvent screening reveals dioxane as optimal due to its high microwave absorption capacity (tan δ = 0.51 at 2.45 GHz).
Sequential Functionalization
Post-cyclization steps (chlorination, amination) remain unchanged from conventional methods, but microwave-compatible catalysts like FeCl₃·6H₂O enable one-pot transformations. This approach reduces purification steps and increases overall yield to 76% across four steps.
Multi-Step Industrial Synthesis
Large-Scale Nitrobenzamide Preparation
The 2-methyl-3-nitrobenzamide moiety is synthesized via nitration of 2-methylbenzamide using fuming HNO₃/H₂SO₄ at 0°C, followed by neutralization with NaHCO₃. Industrial protocols employ continuous flow reactors to manage exothermicity, achieving 89% yield with <2% over-nitrated byproducts.
Coupling Optimization
Amide bond formation between the pyrazolo[3,4-d]pyrimidin-4-one core and nitrobenzamide utilizes EDC/HOBt coupling in DMF at 25°C. Kinetic studies reveal a second-order dependence on carbodiimide concentration, with optimal molar ratios of 1:1.2 (core:benzamide). This method avoids racemization and achieves 91% coupling efficiency.
Spectroscopic Characterization
NMR Analysis
¹H-NMR (400 MHz, DMSO-d₆) exhibits diagnostic signals at δ 8.50 (s, 1H, C₆-H), 7.35 (d, J = 8.5 Hz, 2H, aryl-H), and 2.40 (s, 6H, CH₃). The absence of δ 10.5–11.0 ppm signals confirms complete amidation.
Mass Spectrometry
HRMS (ESI+) calculates for C₂₄H₂₁N₅O₄ [M+H]⁺ 452.1664, found 452.1667. Fragmentation patterns at m/z 315 (core loss) and 137 (nitrobenzamide) validate structural integrity.
Process Optimization and Yield Comparison
| Step | Conventional Yield | Microwave Yield | Industrial Yield |
|---|---|---|---|
| Cyclocondensation | 78% | 89% | 82% |
| Chlorination | 82% | 85% | 88% |
| Amination | 75% | 78% | 91% |
| Overall Yield | 48% | 62% | 68% |
Table 1. Comparative yields across synthesis methodologies.
Mechanistic Insights
Cyclocondensation Pathway
DFT calculations (B3LYP/6-31G*) indicate that HCl catalyzes nitrile protonation, generating a nitrilium ion that undergoes [4+2] cycloaddition with the pyrazole imino group. The 3,4-dimethylphenyl group lowers the activation energy by 12 kcal/mol via steric stabilization of the transition state.
Amidation Stereoelectronic Effects
The nitro group’s meta-position on the benzamide enhances electrophilicity at the carbonyl carbon (Mulliken charge +0.43 vs. +0.29 for para-nitro analogs). This facilitates nucleophilic attack by the pyrazolo-pyrimidinone amine, with transition state stabilization through π-stacking interactions.
Q & A
Q. What synthetic methodologies are most effective for producing N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide with high purity?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like aminopyrazoles and carbonyl compounds. Key steps include:
- Optimization of reaction conditions : Temperature (70–100°C), solvent choice (ethanol or DMSO), and catalysts (triethylamine) significantly impact yield .
- Purification : Column chromatography or recrystallization from acetonitrile/ethanol mixtures improves purity .
- Critical parameters : Control of pH during nitrobenzamide coupling ensures regioselectivity .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- NMR spectroscopy : and NMR confirm substituent positions and aromatic ring integration .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 474.15) .
- X-ray crystallography : Resolves 3D conformation, bond angles, and packing interactions in solid state .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- Light sensitivity : UV-Vis spectroscopy tracks nitro group decomposition under UV light .
Advanced Research Questions
Q. How can contradictory reports about its biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?
- Cross-validation assays : Use orthogonal assays (e.g., enzymatic kinase inhibition vs. cell viability assays) to distinguish direct target effects from off-target toxicity .
- Structural analogs : Compare activity of derivatives lacking the nitro group to isolate pharmacological contributions .
- Computational modeling : Molecular docking identifies binding interactions with kinase domains (e.g., ATP-binding pockets) .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Derivatization : Introduce solubilizing groups (e.g., PEG chains) at the pyrimidine N1 position to enhance aqueous solubility .
- Prodrug approaches : Mask the nitro group as a reducible prodrug (e.g., nitroreductase-sensitive linkers) for tumor-selective activation .
Q. How can researchers address low yield in large-scale synthesis?
- Flow chemistry : Continuous flow reactors reduce side reactions and improve heat transfer during cyclization steps .
- Catalyst screening : Test palladium-based catalysts for Suzuki-Miyaura couplings to optimize aryl group introductions .
Methodological Challenges
Q. What experimental designs mitigate interference from the nitro group in biological assays?
- Control experiments : Include a nitro-free analog to isolate redox-related artifacts .
- Reductive pretreatment : Pre-incubate the compound with sodium dithionite to reduce the nitro group and assess residual activity .
Q. How to optimize reaction conditions for regioselective functionalization of the pyrazolo[3,4-d]pyrimidine core?
- Protecting groups : Temporarily block reactive sites (e.g., 4-oxo group) using trimethylsilyl chloride during substitution reactions .
- Solvent polarity : Polar aprotic solvents (DMF) favor nucleophilic attack at the C5 position over C3 .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns)?
- Dynamic effects : Variable-temperature NMR resolves conformational exchange broadening in the dimethylphenyl moiety .
- DFT calculations : Predict chemical shifts to assign complex splitting patterns .
Q. What statistical methods are appropriate for dose-response studies in in vitro models?
- Nonlinear regression : Fit IC values using a four-parameter logistic model (e.g., GraphPad Prism) .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points from cytotoxicity assays .
Tables
Q. Table 1. Key Synthetic Parameters
| Step | Optimal Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core cyclization | Ethanol, 80°C, 12 h, triethylamine | 65 | 95 | |
| Nitrobenzamide coupling | DMSO, 100°C, 6 h, N,N’-DCC | 52 | 90 | |
| Purification | Acetonitrile recrystallization | – | 99 |
Q. Table 2. Biological Activity Comparison
| Assay Type | Activity (IC, μM) | Confounding Factors | Mitigation Strategy |
|---|---|---|---|
| Kinase inhibition | 0.12 ± 0.03 | Redox cycling by nitro group | Use nitro-free analog |
| Cytotoxicity (HeLa) | 1.8 ± 0.4 | Off-target kinase inhibition | siRNA knockdown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
